N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide
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Overview
Description
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield intermediate compounds. These intermediates are then subjected to further reactions, such as nucleophilic substitution, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and compounds containing chlorophenyl and sulfanyl groups. Examples include:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-(4-chlorophenyl)sulfanyl-6-ethyl-5-fluoropyrimidine
Uniqueness
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile scaffold for developing new molecules with desired properties .
Properties
Molecular Formula |
C22H18ClNO3S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-phenylethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H18ClNO3S/c1-27-18-11-7-16(8-12-18)21(26)24-22(20(25)15-5-3-2-4-6-15)28-19-13-9-17(23)10-14-19/h2-14,22H,1H3,(H,24,26) |
InChI Key |
UDQHAQSIMYVBKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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